![molecular formula C18H22O6 B1194345 Combretastatin CAS No. 82855-09-2](/img/structure/B1194345.png)
Combretastatin
Descripción general
Descripción
El fosfato de combretastatina A-4 (CA4P) es un nuevo agente antitumoral de orientación vascular. Es un profármaco que se desfosforila rápidamente al compuesto activo combretastatina A-4 (CA4). Este compuesto es estructuralmente similar a la colchicina y se une al sitio de unión a la colchicina en la tubulina, inhibiendo la polimerización de la tubulina . CA4P ha mostrado un amplio rango de citotoxicidad contra varias líneas celulares tumorales y es efectivo en modelos de xenotrasplantes en ratones .
Métodos De Preparación
CA4P se sintetiza mediante una reacción de una sola olla a partir de combretastatina A-4 o erianina, ésteres de aminoácidos disponibles comercialmente y diclorofosfato de fenilo . La ruta sintética implica la fosforilación de la combretastatina A-4 para producir CA4P. Las condiciones de reacción suelen incluir el uso de un disolvente adecuado y una base para facilitar el proceso de fosforilación . Los métodos de producción industrial de CA4P implican rutas sintéticas similares, pero se amplían para satisfacer la demanda de aplicaciones clínicas y de investigación.
Análisis De Reacciones Químicas
CA4P sufre varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de CA4P puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Cancer Treatment
Combretastatin A-4 phosphate (CA4P) has been extensively studied in preclinical and clinical trials for its anti-tumor effects. It has demonstrated selective toxicity against various cancer cell lines, including breast, lung, and cervical cancers. The compound's ability to induce vascular shutdown has been particularly noted in studies involving human breast cancer models, where it achieved a 93% reduction in functional vascular volume shortly after administration .
Combination Therapies
Recent research has explored the potential of combining this compound with other chemotherapeutic agents to enhance therapeutic efficacy. For instance, studies have indicated that combining this compound with gemcitabine or paclitaxel can improve cytotoxic effects against resistant cancer cell lines . This synergistic approach aims to maximize anti-tumor activity while minimizing systemic toxicity.
Novel Derivatives and Formulations
Recent studies have focused on synthesizing novel this compound analogues with improved potency and selectivity. For example, new derivatives have been developed that exhibit enhanced cytotoxicity against specific cancer cell lines compared to traditional this compound A-4 . Additionally, nanoformulations incorporating this compound have shown promise in improving solubility and targeting capabilities, potentially leading to better clinical outcomes .
Case Studies
Mecanismo De Acción
CA4P se une a la tubulina con mayor eficacia que la colchicina, inicialmente investigada como agente antimitótico . Induce el cierre vascular y la necrosis en los tumores al disminuir rápidamente la fosforilación de tirosina de VE-cadherina y beta-catenina, bloqueando la vía de señalización endotelial necesaria para mantener una estructura y supervivencia funcional de las células endoteliales . Esto lleva al desprendimiento de las células endoteliales apoptóticas de su sustrato, lo que resulta en el cierre del flujo sanguíneo, el colapso vascular tumoral rápido y la necrosis tumoral .
Comparación Con Compuestos Similares
CA4P se compara con otros compuestos similares como el fosfato de combretastatina A-1 (CA1P) y la combretastatina A-4 (CA4). Estos compuestos comparten mecanismos de acción similares, uniéndose al sitio de unión a la colchicina en la tubulina e inhibiendo la polimerización de la tubulina . CA4P es único en su rápida desfosforilación a CA4, lo que mejora su citotoxicidad contra las células tumorales . Además, CA4P ha mostrado un rango más amplio de citotoxicidad contra varias líneas celulares tumorales en comparación con sus análogos .
Actividad Biológica
Combretastatin is a naturally occurring compound derived from the Combretum species, particularly Combretum caffrum. It has garnered significant attention in cancer research due to its potent biological activities, particularly as a tubulin polymerization inhibitor. This article delves into the various biological activities of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Overview of this compound
This compound compounds, especially this compound A-1 (CA-1) and A-4 (CA-4), are structurally related to colchicine and exhibit significant antimitotic and antiproliferative activities. These compounds disrupt microtubule dynamics, which is crucial for cell division and cancer progression. The stereochemistry of these compounds plays a vital role in their biological efficacy, with specific configurations enhancing their interaction with tubulin .
This compound primarily acts by binding to the colchicine site on tubulin, leading to microtubule depolymerization. This disruption halts the cell cycle and induces apoptosis in cancer cells. The following mechanisms have been identified:
- Tubulin Inhibition : this compound binds to the β-tubulin subunit, preventing microtubule assembly and function .
- Anti-Angiogenic Properties : Combretastatins have demonstrated the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis. This is achieved by disrupting endothelial cell function and reducing blood vessel formation .
- Anti-Inflammatory Effects : Studies indicate that combretastatins can modulate inflammatory pathways, which are often upregulated in cancerous tissues .
Structure-Activity Relationship (SAR)
The biological activity of combretastatins is closely linked to their chemical structure. Variations in substituents on the phenyl rings significantly affect their potency. For instance:
Compound | IC50 (µM) | Notes |
---|---|---|
This compound A-1 | 9.85 | Effective against MDA-MB-231 cell line |
This compound A-4 | 23.94 | Higher potency compared to A-1 |
Doxorubicin | 7.2 | Reference for comparison |
This table summarizes the potency of selected this compound derivatives against specific cancer cell lines .
Case Studies
- In Vitro Studies : Research has shown that CA-4 exhibits significant cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-231. The IC50 values indicate that CA-4 is a potent inhibitor of these cell lines, suggesting its potential as a therapeutic agent .
- In Vivo Studies : In animal models, this compound A-4 phosphate (CA-4P) has demonstrated enhanced antitumor activity when combined with other agents like Endostar in osteosarcoma models. This combination therapy showed synergistic effects, leading to improved outcomes compared to monotherapy .
- Clinical Trials : Various analogs of this compound are currently under investigation in clinical settings for their efficacy in treating solid tumors. Early-phase trials have indicated promising results, particularly in cases resistant to conventional therapies .
Propiedades
Key on ui mechanism of action |
CA4P binds tubulin with a higher efficacy than colchicines, and was therefore initially investigated as an anti-mitotic agent. However, it was later observed to also induce vascular shutdown and necrosis in tumours. Clinical trials have revealed its positive effects, either as a single agent or in combination with chemotherapy, in patients with ovarian, lung or anaplastic thyroid cancer. Biochemical analyses revealed that CA4P rapidly diminished the tyrosine phosphorylation of VE-cadherin and beta-catenin, thereby blocking the endothelial signalling pathway that is necessary for maintaining a functional endothelial cell structure and survival. |
---|---|
Número CAS |
82855-09-2 |
Fórmula molecular |
C18H22O6 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
5-[2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3 |
Clave InChI |
LGZKGOGODCLQHG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |
SMILES isomérico |
COC1=C(C=C(C=C1)C[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)O |
SMILES canónico |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |
Sinónimos |
3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol combretastatin NSC 348103 NSC-348103 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.